molecular formula C16H15F3N4O2 B2394204 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide CAS No. 338975-96-5

4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide

Cat. No.: B2394204
CAS No.: 338975-96-5
M. Wt: 352.317
InChI Key: XDYNJRHBWRPOPT-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide is a complex organic compound with the molecular formula C16H15F3N4O2. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to an aniline moiety, and a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-aminonicotinamide with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)pyridine-3-carboxamide
  • 4,6-Dimethyl-2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)pyridine

Uniqueness

What sets 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide apart from similar compounds is its specific trifluoromethyl-aniline moiety, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in medicinal chemistry for the development of new drugs.

Properties

IUPAC Name

4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-8-6-9(2)21-14(12(8)13(20)24)23-15(25)22-11-5-3-4-10(7-11)16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNJRHBWRPOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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